![molecular formula C11H14N2O3 B1386465 2-(Piperidin-4-yloxy)isonicotinic acid CAS No. 1086379-88-5](/img/structure/B1386465.png)
2-(Piperidin-4-yloxy)isonicotinic acid
Overview
Description
“2-(Piperidin-4-yloxy)isonicotinic acid” is a compound that contains a piperidine ring and an isonicotinic acid group . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-4-yloxy)isonicotinic acid” involves a piperidine ring and an isonicotinic acid group . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxylic group results in zigzag and linear molecular packing modes .
Scientific Research Applications
Anticancer Research
Compounds with piperidine structures have been studied for their anticancer properties. They can induce apoptosis in cancer cells by affecting mitochondrial pathways and caspase activation .
Antibacterial Agents
Benzimidazoles with piperidinyl substituents have shown broad-spectrum antibacterial activity, which could be explored for “2-(Piperidin-4-yloxy)isonicotinic acid” as well .
Mitochondrial Membrane Potential Modulation
Piperidine derivatives can lead to changes in mitochondrial membrane potential, which is a crucial factor in apoptosis and cell death mechanisms .
Cell Cycle Inhibition
These compounds may also inhibit the G1/S phase transition of the cell cycle, providing a potential application in controlling cancer cell proliferation .
Protein-Protein Interaction Inhibition
Piperidine derivatives can be designed to inhibit protein-protein interactions, such as those between MDM2-p53 and MDMX-p53, which are relevant in cancer research .
Pharmacological Properties
The pharmacological properties of piperidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) profiles, can be studied to optimize their therapeutic potential .
Mechanism of Action
- Isoniazid (INH), a structurally similar compound, is used in tuberculosis treatment. It inhibits the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. The enzyme InhA (an enoyl-ACP reductase) is a key target for INH. By binding to InhA, INH disrupts mycolic acid biosynthesis, leading to bacterial cell death .
Target of Action
: Judge, V., Narasimhan, B., & Ahuja, M. (2012). Isoniazid: The magic molecule. Medicinal Chemistry Research, 21(10), 3940–3957. Link
properties
IUPAC Name |
2-piperidin-4-yloxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)8-1-6-13-10(7-8)16-9-2-4-12-5-3-9/h1,6-7,9,12H,2-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIROGXKABDVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238447 | |
Record name | 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)isonicotinic acid | |
CAS RN |
1086379-88-5 | |
Record name | 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.